1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline
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Description
1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Structure Determination
Research has focused on the synthesis of derivatives related to 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline, demonstrating various synthesis methods and structural determination through NMR spectroscopy and X-ray diffraction. For instance, the synthesis of similar oxoindoline derivatives, highlighting the methodological advancements in obtaining these compounds with high yield and purity, offers insights into the chemical properties and potential for further functionalization (Kariuki et al., 2022).
Molecular Interactions and Applications
Intermolecular Interactions
Studies on ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and related molecules have investigated their molecular conformation and supramolecular packing, emphasizing the significance of C–H···O and C–H···π interactions for stability and potential applications in materials science and drug design (Dey et al., 2014).
Chemical Properties and Functional Applications
Chemical and Physical Properties
Research on the physicochemical and biological characteristics of 2-oxoindoline derivatives, including those with similar structures to this compound, has explored their potential in developing active and harmless medicines. This includes the examination of their nootropic activity, suggesting their use in neurological applications (Altukhov, 2014).
Potential Biomedical Applications
Anticancer Properties
Some studies have investigated the anticancer potential of oxoindoline derivatives, highlighting their inhibitory activity against various cancer cell lines. This suggests that modifications to the core structure of this compound could lead to potent anticancer agents, offering a path for future drug development (Ai et al., 2017).
Material Science and Engineering Applications
Semiconductor Applications
Novel derivatives of oxoindoline have been explored for their electron transport performance in organic thin film transistors, indicating the potential of this compound derivatives in electronic and optoelectronic applications (Yan et al., 2013).
properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHJQSOVXVIONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126126 |
Source
|
Record name | 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
328585-96-2 |
Source
|
Record name | 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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